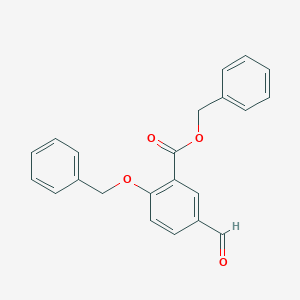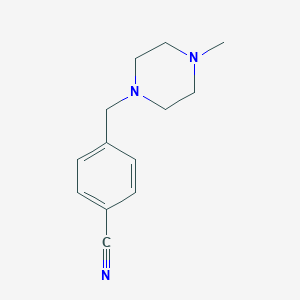
4-((4-甲基哌嗪-1-基)甲基)苯甲腈
描述
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is useful in organic synthesis .
Molecular Structure Analysis
The InChI code for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is 1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 .Physical And Chemical Properties Analysis
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is an off-white solid . It has a melting point of 69°C and a predicted boiling point of 342.5±32.0°C . The compound is soluble in chloroform .科学研究应用
Organic Synthesis
This compound is a valuable intermediate in organic synthesis . Its structure allows for the introduction of the piperazine moiety into more complex molecules. This is particularly useful in the synthesis of pharmaceuticals where piperazine is a common fragment, contributing to the molecular diversity of drug compounds.
Antileukemic Agent Synthesis
One of the most notable applications is in the synthesis of imatinib , an antileukemic agent . Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myelogenous leukemia (CML). The compound serves as a key intermediate in the creation of this life-saving medication.
Antimicrobial Activity
Piperazine derivatives have been shown to exhibit antimicrobial activity . The unique mechanism of action includes inhibition of microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for the growth and metastasis of tumor cells.
Molecular Modeling
The compound’s structure is used in molecular modeling to predict the interaction of molecules within biological systems . This can help in the design of new drugs with improved efficacy and reduced side effects.
Pharmacological Research
In pharmacological research, this compound is used to study the behavior of piperazine derivatives within biological systems . This research can lead to the development of new therapeutic agents that target specific receptors or enzymes.
Material Science
In material science, the compound can be used to modify the surface properties of materials . This can enhance the material’s interaction with biological systems, making it useful in biomedical applications such as implant coatings.
Chemical Education
As a compound with multiple applications, it serves as an excellent example in chemical education for demonstrating the process of drug development and the role of intermediates in synthesizing complex molecules .
Bioorganic Chemistry
In bioorganic chemistry, the compound is used to understand the interaction between organic molecules and biological targets . This knowledge is crucial for the design of bioactive compounds with potential therapeutic applications.
安全和危害
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
125743-63-7 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

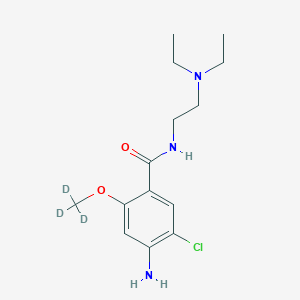
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
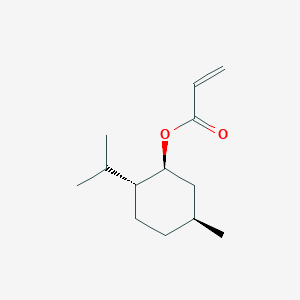
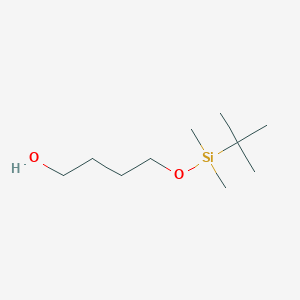
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
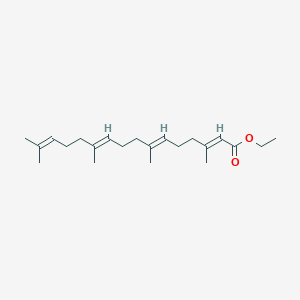
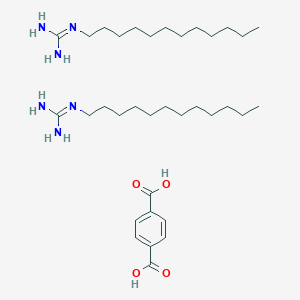
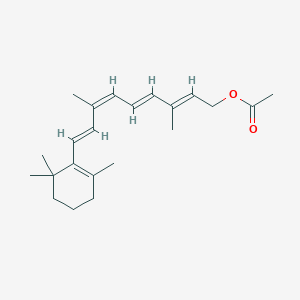
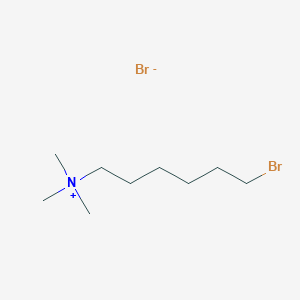
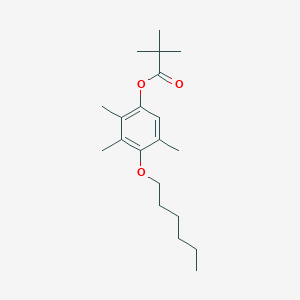
![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
